molecular formula C15H10BrF3O B1325419 2-(4-Bromophenyl)-3'-trifluoromethylacetophenone CAS No. 898784-25-3

2-(4-Bromophenyl)-3'-trifluoromethylacetophenone

Cat. No. B1325419
M. Wt: 343.14 g/mol
InChI Key: PWNWUZHCJWRAIH-UHFFFAOYSA-N
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Description

The compound “2-(4-Bromophenyl)-3’-trifluoromethylacetophenone” likely contains a bromophenyl group, a trifluoromethyl group, and an acetophenone group. These functional groups are common in organic chemistry and are often seen in various pharmaceuticals and synthetic compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The bromophenyl and trifluoromethyl groups might undergo various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of bromine and fluorine atoms might affect its polarity, solubility, and reactivity .

Scientific Research Applications

Antipathogenic Activity

A study highlighted the synthesis of various derivatives, including those with a structure similar to 2-(4-Bromophenyl)-3'-trifluoromethylacetophenone, and their potential antipathogenic properties. These derivatives demonstrated significant activity against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus, indicating potential for novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Chemical Synthesis and Structure Analysis

A study focused on the preparation and crystal structure analysis of a compound structurally related to 2-(4-Bromophenyl)-3'-trifluoromethylacetophenone. This research provides insights into the synthesis process and the molecular structure of such compounds (Choi, Seo, Son, & Lee, 2007).

Antioxidant Activity

Research on a compound structurally similar to 2-(4-Bromophenyl)-3'-trifluoromethylacetophenone showed low potency as an antioxidant agent. This suggests potential applications in fields where mild antioxidant activity is required (Brahmana, Kaban, Haro, & Ginting, 2021).

Novel Carbonic Anhydrase Inhibitors

Another study synthesized derivatives including bromophenols and investigated their inhibitory effects on human cytosolic carbonic anhydrase II, an enzyme relevant in various physiological processes. These compounds showed significant inhibitory capacities, indicating their potential as novel carbonic anhydrase inhibitors for treating conditions like glaucoma or epilepsy (Balaydın et al., 2012).

Antifungal Activity

A study evaluated derivatives of 2-(4-Bromophenyl)-3'-trifluoromethylacetophenone for their antifungal properties. These compounds exhibited broad-spectrum in vitro activity against pathogenic yeasts and molds, particularly Aspergillus spp., highlighting their potential as antifungal agents (Buchta et al., 2004).

Antimicrobial Activities

Another research synthesized and evaluated the antimicrobial properties of substituted compounds related to 2-(4-Bromophenyl)-3'-trifluoromethylacetophenone. These compounds displayed effective antimicrobial activities, suggesting their potential in developing new antimicrobial agents (Balaji et al., 2017).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. Generally, brominated and fluorinated compounds require careful handling due to their potential reactivity and toxicity .

Future Directions

The future research directions for this compound could involve exploring its potential applications in various fields such as medicinal chemistry, materials science, and synthetic chemistry .

properties

IUPAC Name

2-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrF3O/c16-13-6-4-10(5-7-13)8-14(20)11-2-1-3-12(9-11)15(17,18)19/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNWUZHCJWRAIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642320
Record name 2-(4-Bromophenyl)-1-[3-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-3'-trifluoromethylacetophenone

CAS RN

898784-25-3
Record name 2-(4-Bromophenyl)-1-[3-(trifluoromethyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenyl)-1-[3-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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